molecular formula C20H32O2 B1676316 Mesterolone CAS No. 1424-00-6

Mesterolone

Cat. No. B1676316
CAS RN: 1424-00-6
M. Wt: 304.5 g/mol
InChI Key: UXYRZJKIQKRJCF-TZPFWLJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesterolone is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT). It is considered a weak androgen as it is inactivated by 3α-hydroxysteroid dehydrogenase in skeletal muscles . It is not a substrate for aromatase, so it is not converted into estrogen . Mesterolone is used in the treatment of low testosterone, hypogonadism, oligozoospermia, and Leydig cell failure .


Synthesis Analysis

Mesterolone is synthesized from 1α-methyl testosterone. In a mixture of THF, t-butanol, and ammonia, lithium is dissolved at 45° C. This mixture is then combined with a solution of 1α-methyl testosterone in THF at 50° C. After the reaction has ended, it is quenched by adding mesityl oxide .


Molecular Structure Analysis

The molecular formula of Mesterolone is C20H32O2 . It is a 3-oxo-5alpha-steroid .


Chemical Reactions Analysis

Mesterolone is prone to photochemical degradation. A simple and cost-effective post-derivatized TLC-densitometric method using ceric sulfate as a staining reagent has been developed for the analysis of Mesterolone and its degradation products under various stress conditions .


Physical And Chemical Properties Analysis

Mesterolone has a molecular weight of 304.5 g/mol . It is a synthetic androgenic-anabolic steroid (AAS) used for the cure of infertility and hypogonadism .

Scientific Research Applications

Muscle Growth and Satellite Cell Influence

  • Mesterolone, a synthetic oral anabolic steroid, has been observed to significantly influence muscle growth and strength, especially in sports contexts. Studies reveal its significant impact on satellite cells (SCs), which are essential for muscle growth by forming new myonuclei. For instance, in maturing skeletal muscle fibers of chickens, mesterolone administration led to a notable increase in fiber size (approximately 36%) and numbers of SCs and myonuclei. This indicates mesterolone's role in skeletal muscle hypertrophy during maturation (Allouh & Aldirawi, 2012). Another study confirmed this effect, demonstrating an increase in pectoralis mass and fiber size, with a significant rise in SC indices and number of myonuclei upon mesterolone administration (Allouh & Aldirawi, 2012).

Metabolic Analysis and Stability

  • Mesterolone's metabolic profile in horses has been studied to identify potential screening targets for controlling its misuse in equine sports. The study outlined the in vitro and in vivo metabolism of mesterolone in racehorses, identifying several metabolites that could be used as markers for its detection (Ho et al., 2007). A post-derivative TLC densitometric stability-indicating assay for mesterolone has also been developed, providing a method for analyzing mesterolone and its degradation products under various stress conditions (Musharraf et al., 2015).

Impact on Cardiac Muscle and Lipoprotein Profile

  • The chronic intake of mesterolone has been associated with significant postmortem changes in the heart of adult male albino rats, indicating its impact on the cardiac muscle's energy content, oxidative status, and histological architecture (Omran et al., 2022). In another study, mesterolone's adverse effect on cardiac remodeling and lipoprotein profile was noted, suggesting that while exercise can counteract some of these effects, mesterolone can still induce pathogenic cardiac hypertrophy and a pro-atherogenic lipoprotein profile (Fontana et al., 2008).

Other Applications and Effects

  • Mesterolone has been used in infertility treatments due to its ability to increase sperm count, although its impact on the prostate, lipid profile, and metabolic parameters requires further study. Its high affinity for sex hormone-binding globulin (SHBG) suggests it could influence free testosterone fractions and suppress SHBG levels (Düğeroğlu, 2022).
  • Research has shown mesterolone's potential to induce hypoplasia in seminiferous tubules, suggesting adverse effects on testicular structure and sperm quality (Shittu et al., 2010).
  • In a study on mania related to mesterolone in a previously mentally healthy person, the drug was linked to psychiatric symptoms such as mania, highlighting the need for caution in its use and awareness of its psychotropic effects (Gahr et al., 2012).
  • The morphological changes in murine skeletal muscle in response to exercise and mesterolone have been studied, showing that both exercise and mesterolone cause significant hypertrophy of extrafusal muscle fibers, with a greater hypertrophy of Type I fibers. This study also noted changes in mitochondria, capillarity, and satellite cells, indicating the complex effects of mesterolone on muscle morphology (Fontana et al., 2010).

Future Directions

Testosterone and related steroids have been in some countries treated as controlled substances, which may affect the availability of these agents for patients who need them for therapeutic reasons . The advent of new treatment options has renewed interest in the management of male hypogonadism .

properties

IUPAC Name

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYRZJKIQKRJCF-TZPFWLJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878533
Record name Mesterolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mesterolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Mesterolone

CAS RN

1424-00-6
Record name 1α-Methyl-5α-androstan-17β-ol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesterolone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesterolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13587
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mesterolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mesterolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesterolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESTEROLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SRQ75X9I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mesterolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 °C
Record name Mesterolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesterolone
Reactant of Route 2
Mesterolone
Reactant of Route 3
Mesterolone
Reactant of Route 4
Mesterolone
Reactant of Route 5
Mesterolone
Reactant of Route 6
Mesterolone

Citations

For This Compound
2,780
Citations
K Fontana, HCF Oliveira, MB Leonardo… - International journal …, 2008 - Wiley Online Library
Abuse of anabolic–androgenic steroids (AAS) for improving physical performance is associated with serious, sometimes fatal, adverse effects. The aim of the present work was to …
Number of citations: 35 onlinelibrary.wiley.com
C Wang, CW Chan, KK Wong, KK Yeung - Fertility and sterility, 1983 - Elsevier
Forty-six subfertile men with idiopathic oligospermia were randomly assigned to 6 months of treatment with a placebo, clomiphene citrate (25 or 50 mg/day), mesterolone (100 mg/day), …
Number of citations: 155 www.sciencedirect.com
M Luisi, F Franchi - Journal of endocrinological investigation, 1980 - Springer
A double-blind, randomized, group comparative study was performed in hypogonadal male patients in order to compare the effects on sexual activity and mental state of testosterone …
Number of citations: 149 link.springer.com
R Masse, D Goudreault - The Journal of Steroid Biochemistry and …, 1992 - Elsevier
… Mesterolone gave … mesterolone itself was not hydroxylated at C:s, but rather l~,-methyl-5~-androstan-3,17-dione, an intermediate metabofite which results from oxidation of mesterolone …
Number of citations: 35 www.sciencedirect.com
J Gerris, F Comhaire, P Hellemans, K Peeters… - Fertility and sterility, 1991 - Elsevier
… mg/d of Mesterolone or placebo. The overall pregnancy rate was similar in the Mesterolone-… normal morphology was recorded in the Mesterolone-treated cases. Because similar semen …
Number of citations: 64 www.sciencedirect.com
M Polet, W Van Gansbeke, L Geldof… - Drug Testing and …, 2017 - Wiley Online Library
… .23, 24 The metabolites of mesterolone have been studied … Oxymesterone and (to a lesser extent) mesterolone are … metabolites of oxymesterone and mesterolone by application of …
J Lu, M Fernández‐Álvarez, S Yang… - Journal of Mass …, 2015 - Wiley Online Library
… intact mesterolone metabolites (mainly sulfate and glucuronide conjugates) using full scan and targeted MS/MS modes and accurate mass measurements to obtain a mesterolone …
MS Ahmad, S Zafar, M Bibi, S Bano, MI Choudhary - Steroids, 2014 - Elsevier
Fermentation of mesterolone (1) with Cunninghamella blakesleeana yielded four new metabolites, 1α-methyl-1β,11β,17β-trihydroxy-5α-androstan-3-one (2), 1α-methyl-7α,11β,17β-…
Number of citations: 33 www.sciencedirect.com
ENM Ho, DKK Leung, GNW Leung, TSM Wan… - Analytica chimica …, 2007 - Elsevier
… Metabolic studies on mesterolone have been reported for … of mesterolone in racehorses with an objective to identify the most appropriate target metabolites for detecting mesterolone …
Number of citations: 32 www.sciencedirect.com
TM Itil, ST Michael, DM Shapiro, KZ Itil - Methods and Findings in …, 1984 - europepmc.org
… effects of mesterolone was established compared to placebo. Mesterolone treatment … to have had more benefit from mesterolone treatment than patients with low testosterone …
Number of citations: 36 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.